4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde
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Overview
Description
4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a dimethylamino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-(dimethylamino)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(4-(Dimethylamino)butoxy)-3-methoxybenzoic acid.
Reduction: 4-(4-(Dimethylamino)butoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the butoxy and methoxy groups, making it less versatile in certain applications.
4-(4-(Dimethylamino)butoxy)benzaldehyde: Similar structure but without the methoxy group, which can affect its reactivity and applications.
3-Methoxybenzaldehyde:
Uniqueness
4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-(dimethylamino)butoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-15(2)8-4-5-9-18-13-7-6-12(11-16)10-14(13)17-3/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFXELCFMUCLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=C(C=C(C=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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